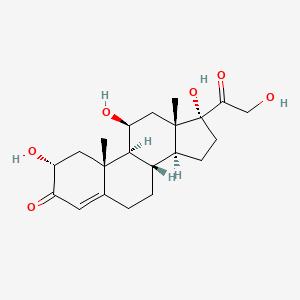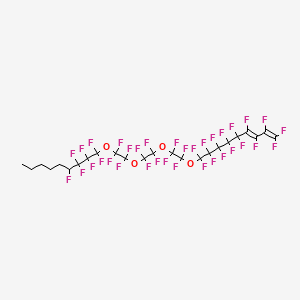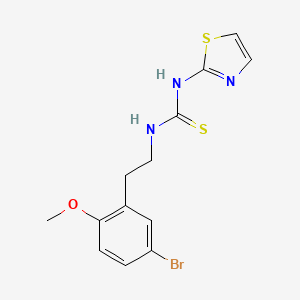
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N'-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- is a complex organic compound with a unique structure that combines a thiourea moiety with a brominated methoxyphenyl group and a thiazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenyl ethylamine to introduce the bromine atom. This is followed by the reaction with thiourea and a thiazole derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- has several scientific research applications:
Biology: The compound’s unique structure makes it valuable for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, while the brominated methoxyphenyl group and thiazolyl group can interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea, N-(5-bromo-2-methoxyphenyl)-: Similar structure but lacks the thiazolyl group.
Thiourea, N-(2-thiazolyl)-: Similar structure but lacks the brominated methoxyphenyl group.
N-(5-bromo-2-methoxyphenyl)thiourea: Similar structure but lacks the ethyl linkage.
Uniqueness
Thiourea, N-(2-(5-bromo-2-methoxyphenyl)ethyl)-N’-2-thiazolyl- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the brominated methoxyphenyl group and the thiazolyl group allows for diverse interactions and applications that are not possible with simpler thiourea derivatives.
Propriétés
Numéro CAS |
149486-41-9 |
|---|---|
Formule moléculaire |
C13H14BrN3OS2 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
1-[2-(5-bromo-2-methoxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H14BrN3OS2/c1-18-11-3-2-10(14)8-9(11)4-5-15-12(19)17-13-16-6-7-20-13/h2-3,6-8H,4-5H2,1H3,(H2,15,16,17,19) |
Clé InChI |
DCXXRUXBIXIQKD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)CCNC(=S)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



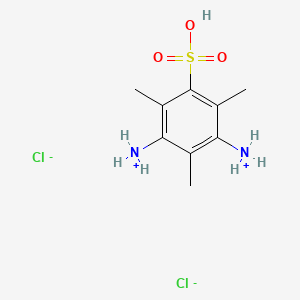
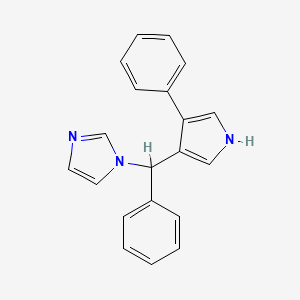
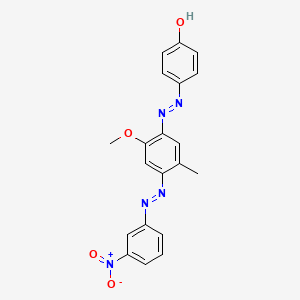
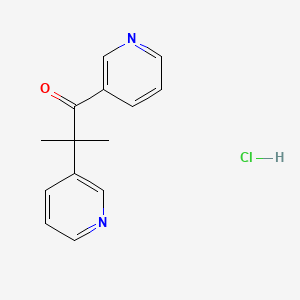


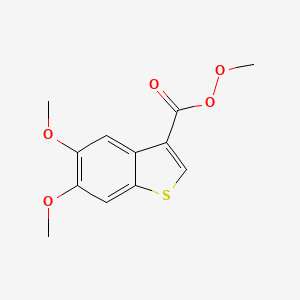
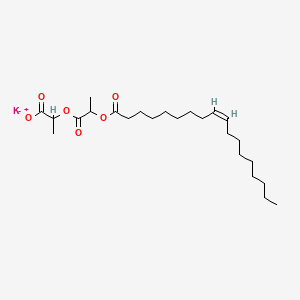
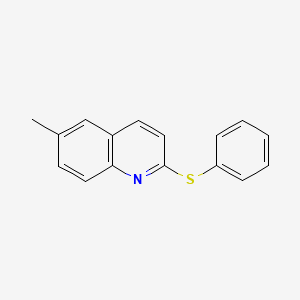
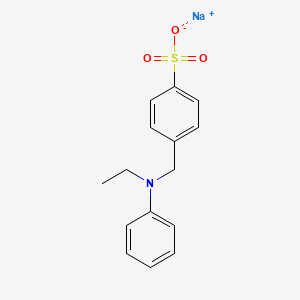
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
